molecular formula C20H26N2O3 B1615658 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol CAS No. 2725-15-7

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol

Cat. No.: B1615658
CAS No.: 2725-15-7
M. Wt: 342.4 g/mol
InChI Key: ZNKPGVIGPRQBRP-UHFFFAOYSA-N
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Description

Structural Characterization of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol

This compound (CAS: 2725-15-7) is a complex organic compound with significant interest in chemical research. The molecule contains several distinctive functional groups that contribute to its unique properties and potential applications. This article provides a comprehensive characterization of the structural features of this compound, exploring its molecular architecture, stereochemical configuration, spectroscopic identification techniques, and crystallographic properties.

Molecular Architecture and Stereochemical Configuration

This compound possesses a molecular formula of C20H26N2O3 with a monoisotopic mass of 342.19434 Da. The structural architecture of this compound features three primary components: a piperazine heterocyclic ring, a 4-methoxyphenyl group, and a phenoxypropan-2-ol moiety.

The core of the molecule is the six-membered piperazine ring which contains two nitrogen atoms at positions 1 and 4. The 4-methoxyphenyl group is attached to one of these nitrogen atoms, while the phenoxypropan-2-ol chain is connected to the other. This arrangement creates a molecule with distinct regions of hydrophilicity and hydrophobicity, which influences its chemical behavior and interactions.

The methoxy group (-OCH3) on the phenyl ring contributes to the electron density distribution across the aromatic system, potentially affecting its reactivity and spectroscopic properties. The phenoxypropan-2-ol group contains a secondary alcohol (hydroxyl group) at the central carbon of the propanol chain, which represents a crucial stereogenic center within the molecule.

From a stereochemical perspective, the carbon atom bearing the hydroxyl group in the phenoxypropan-2-ol moiety is a chiral center, allowing for the existence of two possible stereoisomers (R and S configurations). The absolute configuration at this stereocenter significantly impacts the three-dimensional arrangement of the molecule and its potential interactions with other chiral entities. The stereochemistry can be determined using techniques such as polarimetry, circular dichroism, or X-ray crystallography with anomalous scattering.

In its standard representation, the molecule can be described using the following structural identifiers:

  • SMILES notation: COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3)O
  • InChI: InChI=1S/C20H26N2O3/c1-24-19-9-7-17(8-10-19)22-13-11-21(12-14-22)15-18(23)16-25-20-5-3-2-4-6-20/h2-10,18,23H,11-16H2,1H3

The spatial arrangement of the piperazine ring is particularly notable, as it can adopt different conformations. According to principles of ring stereochemistry, the six-membered piperazine ring typically adopts a chair conformation, similar to cyclohexane, which minimizes angle strain and non-bonded interactions. This conformation places the substituents in either axial or equatorial positions, with the equatorial positions generally being energetically favored for bulky groups.

Table 1: Key Structural Parameters of this compound

Parameter Value
Molecular Formula C20H26N2O3
Monoisotopic Mass 342.19434 Da
Density Not determined experimentally
Melting Point Not determined experimentally
Predicted Collision Cross Section ([M+H]⁺) 183.3 Ų
Predicted Collision Cross Section ([M+Na]⁺) 186.1 Ų

Spectroscopic Identification Techniques

Spectroscopic techniques provide valuable information about the structural features of this compound. These methods allow for the identification and characterization of specific functional groups, bond arrangements, and molecular conformations, contributing to a comprehensive understanding of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy is a powerful technique for elucidating the structure of organic compounds such as this compound. Both proton (¹H) and carbon (¹³C) NMR provide complementary information about the molecular framework.

In the proton NMR spectrum, several distinctive signals would be expected for this compound. The methoxy group (-OCH3) typically produces a singlet at approximately 3.7-3.8 parts per million (ppm). The aromatic protons from both the 4-methoxyphenyl and phenoxy groups would appear in the region of 6.5-7.5 ppm, with characteristic coupling patterns reflecting their substitution patterns.

The piperazine ring protons generally appear as complex multiplets in the range of 2.5-3.5 ppm due to the diastereotopic nature of the methylene groups. The proton attached to the hydroxyl-bearing carbon (CHOH) would produce a multiplet at approximately 3.8-4.2 ppm, while the hydroxyl proton itself might appear as a broad singlet that can be subject to exchange effects, depending on the solvent and conditions.

The methylene protons adjacent to the nitrogen (N-CH2) and oxygen (O-CH2) atoms would exhibit signals at characteristic chemical shifts, typically between 2.4-2.8 ppm for N-CH2 and 3.7-4.1 ppm for O-CH2. These signals can help confirm the connectivity of the phenoxypropan-2-ol moiety to the piperazine ring.

In the carbon-13 NMR spectrum, the compound would display approximately 20 distinct carbon signals, corresponding to its molecular formula. The aromatic carbons would appear in the region of 110-160 ppm, with the carbon bearing the methoxy group typically resonating at approximately 158-160 ppm. The methoxy carbon itself would appear at around 55-56 ppm.

The piperazine ring carbons would produce signals in the region of 45-55 ppm, while the carbons in the phenoxypropan-2-ol chain would appear at characteristic chemical shifts: the carbon bearing the hydroxyl group at approximately 65-70 ppm, and the methylene carbons at approximately 50-55 ppm (N-CH2) and 65-75 ppm (O-CH2).

Nitrogen NMR spectroscopy could also provide valuable information about the nitrogen environments in the piperazine ring. The chemical shifts of the nitrogen atoms would be influenced by their substituents, with the N-aryl nitrogen typically appearing at a different chemical shift compared to the N-alkyl nitrogen.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can provide additional information about the connectivity and spatial relationships between atoms in the molecule, further confirming its structure.

Infrared (IR) Absorption Profiling

Infrared spectroscopy provides valuable information about the functional groups present in this compound. The IR spectrum would exhibit characteristic absorption bands corresponding to the various structural features of the compound.

The hydroxyl group (-OH) would produce a broad absorption band in the region of 3300-3600 cm⁻¹, with the exact position and shape influenced by hydrogen bonding interactions. The methoxy group would exhibit characteristic C-O stretching vibrations at approximately 1050-1150 cm⁻¹.

The aromatic rings would produce several characteristic absorption bands, including C=C stretching vibrations at approximately 1450-1650 cm⁻¹ and aromatic C-H stretching at approximately 3000-3100 cm⁻¹. The C-N stretching vibrations of the piperazine ring would appear in the region of 1000-1350 cm⁻¹.

The ether linkages (C-O-C) in both the methoxy and phenoxy groups would exhibit strong absorption bands in the region of 1050-1250 cm⁻¹, with the exact positions influenced by the adjacent structures. The C-H stretching vibrations of the methylene groups would appear at approximately 2850-2950 cm⁻¹.

Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR) provides an efficient method for analyzing this compound with minimal sample preparation. This technique is particularly useful for identifying the functional groups and confirming the overall structure of the compound.

Crystallographic Studies and X-ray Diffraction Patterns

X-ray crystallography represents one of the most definitive methods for determining the three-dimensional structure of compounds such as this compound. This technique provides precise information about bond lengths, bond angles, torsion angles, and the spatial arrangement of atoms within the crystal lattice.

For crystallographic studies, high-quality single crystals of this compound must be prepared. These can typically be obtained through controlled crystallization techniques such as slow evaporation, vapor diffusion, or temperature gradient methods. The choice of solvent system is crucial, as it can influence the crystal form and quality.

X-ray diffraction analysis would reveal the precise three-dimensional arrangement of the piperazine ring, confirming its expected chair conformation. The bond angles within the ring would be expected to approximate the ideal tetrahedral angle of 109.5°, with some deviation due to the nitrogen atoms and ring strain.

The absolute configuration at the stereogenic center (the carbon bearing the hydroxyl group) can be determined unambiguously using anomalous X-ray scattering. This technique exploits the phase shift that occurs when X-rays interact with heavier elements in the structure, allowing for the determination of the absolute configuration. While this compound does not contain heavy atoms that would produce strong anomalous scattering, modern techniques and instrumentation may still allow for the determination of absolute configuration.

The crystal packing of this compound would be influenced by intermolecular interactions such as hydrogen bonding (particularly involving the hydroxyl group), π-π stacking between aromatic rings, and van der Waals forces. These interactions can significantly impact the physical properties of the crystalline material, including its melting point and solubility.

X-ray powder diffraction (XRPD) can also provide valuable information about the crystalline phases of this compound, allowing for the identification of polymorphs or solvates that might form under different crystallization conditions. Each crystalline form would produce a characteristic diffraction pattern that serves as a "fingerprint" for that particular phase.

Table 2: Potential X-ray Crystallographic Parameters for this compound

Parameter Expected Value/Range
Crystal System Monoclinic or Triclinic (typical for similar compounds)
Space Group P21/c or P-1 (common for organic molecules)
Unit Cell Dimensions a, b, c: 10-15 Å (depending on crystal packing)
Unit Cell Angles α, β, γ: 90°, 95-105°, 90° (monoclinic) or 85-95° (triclinic)
Z (molecules per unit cell) 2-4 (depending on symmetry)
Bond Length C-N (piperazine) 1.45-1.47 Å
Bond Length C-O (ether) 1.36-1.38 Å
Bond Length C-O (hydroxyl) 1.42-1.44 Å

The interpretation of X-ray diffraction data would provide definitive information about the molecular conformation of this compound in the solid state. This includes the relative orientations of the aromatic rings, the conformation of the piperazine ring, and the position of the hydroxyl group. These structural details are crucial for understanding the compound's properties and potential interactions with other molecules.

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-24-19-9-7-17(8-10-19)22-13-11-21(12-14-22)15-18(23)16-25-20-5-3-2-4-6-20/h2-10,18,23H,11-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKPGVIGPRQBRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30949978
Record name 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2725-15-7
Record name 1-Piperazineethanol, 4-(p-methoxyphenyl)-alpha-phenoxymethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002725157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30949978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol typically involves the reaction of 4-methoxyphenylpiperazine with phenoxypropanol under specific conditions. One common method includes:

    Step 1: Reacting 4-methoxyphenylpiperazine with an appropriate alkylating agent to introduce the phenoxypropanol group.

    Step 2: Purification of the product through recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the phenoxypropanol moiety can be modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biology: The compound is studied for its potential effects on neurotransmitter systems and receptor binding.

    Industry: It is utilized in the development of new materials and chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation is crucial for its potential therapeutic effects in treating neurological disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Methoxyphenyl Substituents

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol (CAS 66307-56-0)

  • Structural difference : Methoxy group at the ortho position (2-methoxyphenyl) vs. para (4-methoxyphenyl).
  • Impact : Altered receptor binding due to steric and electronic effects. For example, ortho-substitution may reduce binding affinity to serotonin (5-HT₁A) or dopamine receptors compared to para-substituted analogs .

1-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol (CAS 66307-55-9)

  • Structural difference : Methoxy group at the meta position (3-methoxyphenyl).
Substitution of the Phenoxy Group

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol (Proprietary names: Avishot, Flivas)

  • Structural difference: Naphthyloxy group replaces phenoxy.
  • Impact: Increased lipophilicity (LogP ~4.2 vs. ~3.5 for phenoxy analogs) and enhanced binding to α₁-adrenergic receptors due to bulkier aromatic substitution .

1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol (CAS 338422-02-9)

  • Structural difference : Sulfanyl (S-linked) and fluorophenyl groups.
Core Backbone Modifications

1-(4-(4-Methoxyphenyl)piperazin-1-yl)prop-2-en-1-one (DKM 3-36)

  • Structural difference : Propan-2-ol replaced with a ketone (prop-2-en-1-one).
  • Impact : Loss of hydrogen-bonding capacity reduces solubility (PSA ~45 Ų vs. ~60 Ų for alcohol analogs) but may improve blood-brain barrier penetration .

7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one

  • Structural difference : Coumarin core replaces propan-2-ol.
  • Impact : Extended π-conjugation enhances fluorescence properties, suggesting applications in bioimaging .

Data Tables

Table 1: Key Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number LogP PSA (Ų)
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol C₂₀H₂₅N₂O₃ ~342.43 N/A ~3.5 ~60
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol C₂₀H₂₅N₂O₃ 342.43 66307-56-0 3.2 58.9
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol C₂₀H₂₅N₂O₃ 342.43 66307-55-9 3.4 58.9
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol C₂₄H₂₇N₂O₃ 407.49 N/A 4.2 58.9
Table 2: Pharmacological Profiles (Hypothetical)
Compound Name Primary Target IC₅₀ (nM) Selectivity Notes
This compound 5-HT₁A Receptor 120 Moderate α₁-adrenergic off-target activity
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol Dopamine D₂ 85 High 5-HT₂A cross-reactivity
Avishot (naphthyloxy analog) α₁-Adrenergic 25 Minimal serotonin receptor binding

Biological Activity

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol, also known as MeOPP, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

Molecular Formula: C20_{20}H26_{26}N2_{2}O3_{3}

CAS Number: 2725-15-7

The compound features a piperazine ring substituted with a methoxyphenyl group and a phenoxypropanol moiety. This unique structure contributes to its diverse biological activities.

Biological Activity Overview

  • Neurotransmitter Modulation : MeOPP has been shown to interact with various neurotransmitter systems, particularly serotonin and dopamine pathways. It exhibits properties similar to amphetamines but with significantly lower potency and abuse potential.
  • Antiviral Activity : In studies involving related piperazine derivatives, compounds similar to MeOPP have demonstrated antiviral properties against viruses such as HIV and HSV-1. The presence of the piperazine moiety is crucial for this activity .
  • Antibacterial and Antifungal Effects : Research indicates that derivatives of piperazine compounds exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. These findings suggest that MeOPP may possess similar antibacterial properties .

The biological effects of MeOPP are largely attributed to its ability to bind to specific receptors in the brain, influencing neurotransmitter release and uptake. Its structural characteristics allow it to modulate receptor activity, which is essential for its effects on mood and behavior.

Table 1: Summary of Biological Activities

Activity Type Description Reference
Neurotransmitter ModulationSimilar effects to amphetamines; lower potency and abuse potential
AntiviralActive against HIV-1 and HSV-1; related compounds show protective effects
AntibacterialEffective against Staphylococcus aureus and Pseudomonas aeruginosa
AntifungalPotential antifungal properties observed in related studies

Detailed Research Findings

A study focusing on the synthesis and evaluation of piperazine derivatives highlighted that modifications in the structure could enhance antiviral activity. For instance, certain derivatives exhibited moderate protection against coxsackievirus B2 (CVB-2) and HSV-1, suggesting that similar modifications in MeOPP could yield enhanced therapeutic agents .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and etherification. Key steps include:

  • Step 1: Formation of the piperazine intermediate via coupling of 4-methoxyphenylpiperazine with an epoxide precursor.
  • Step 2: Phenoxy group introduction through a Williamson ether synthesis under alkaline conditions.
  • Optimization Tips:
    • Use anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis side reactions.
    • Control reaction temperature (60–80°C) to balance reaction rate and byproduct formation.
    • Employ high-purity starting materials to reduce competing pathways.
      Characterization via NMR and HPLC ensures intermediate purity, which is critical for final yield (≥75%) .

Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?

Methodological Answer:
A combination of 1H/13C NMR , FT-IR , and Mass Spectrometry (MS) is required:

  • 1H NMR confirms proton environments (e.g., methoxy protons at δ 3.7–3.8 ppm, piperazine N–CH2 signals at δ 2.5–3.0 ppm).
  • 13C NMR verifies quaternary carbons (e.g., aromatic carbons at 110–160 ppm).
  • MS (ESI or EI) provides molecular ion peaks (expected m/z 342.43 for [M+H]+).
    Cross-validation with elemental analysis ensures stoichiometric accuracy .

Advanced: How can receptor binding affinity be systematically analyzed for this compound?

Methodological Answer:

  • In vitro assays: Radioligand displacement studies (e.g., using [3H]-labeled ligands for serotonin or dopamine receptors) to measure IC50 values.
  • In silico modeling: Molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes to receptors like 5-HT1A or α-adrenergic subtypes.
  • Dose-response curves: Fit data to Hill equations to calculate EC50 and efficacy.
    Contradictions in affinity data (e.g., conflicting Ki values) may arise from assay conditions (pH, temperature) or receptor subtype selectivity, necessitating orthogonal validation (e.g., functional cAMP assays) .

Advanced: How should researchers address discrepancies in reported biological activity data?

Methodological Answer:

  • Statistical rigor: Use ANOVA or Student’s t-test to assess significance (p < 0.05) across replicates.
  • Assay standardization: Control variables like cell line passage number, serum concentration, and incubation time.
  • Cross-lab validation: Collaborate with independent labs to replicate findings. For example, antifungal activity variations (e.g., MIC values) in Candida spp. may stem from strain-specific resistance mechanisms .

Advanced: What crystallographic methods determine the compound’s molecular conformation?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD): Use SHELXL for structure refinement and OLEX2 for visualization.
  • Data collection: Cool crystals to 100 K to minimize thermal motion artifacts.
  • Resolution criteria: Aim for <1.0 Å resolution to resolve hydrogen bonding (e.g., O–H···N interactions in the piperazine ring).
  • Validation: Check R-factors (R1 < 0.05) and electron density maps for missing atoms .

Advanced: How to design structure-activity relationship (SAR) studies for substituent modifications?

Methodological Answer:

  • Core modifications: Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., -CF3) or donating (-OH) groups to assess potency shifts.
  • Phenoxy ring variations: Introduce halogens (e.g., -Cl, -F) to evaluate hydrophobic interactions.
  • Bioassay panels: Test analogs against receptor subtypes (e.g., 5-HT1A vs. 5-HT2A) and measure IC50 ratios.
  • Data analysis: Use QSAR models (e.g., CoMFA) to correlate substituent properties (logP, polarizability) with activity .

Basic: What analytical methods ensure compound purity and stability under storage?

Methodological Answer:

  • Purity assessment:
    • HPLC: Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.5%).
    • TLC: Monitor degradation under UV (254 nm) with silica plates.
  • Stability testing:
    • Store lyophilized samples at -20°C in amber vials to prevent photodegradation.
    • Conduct accelerated stability studies (40°C/75% RH for 6 months) and quantify degradation via LC-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol
Reactant of Route 2
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1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol

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